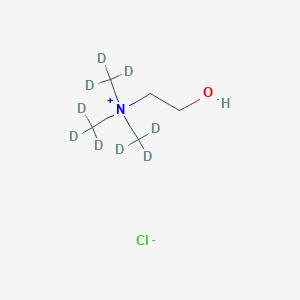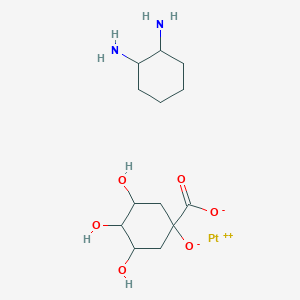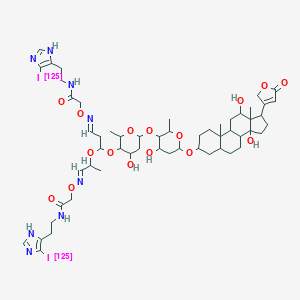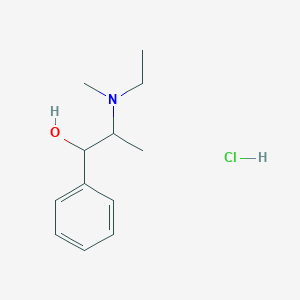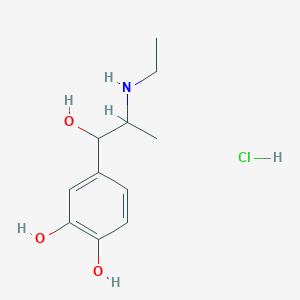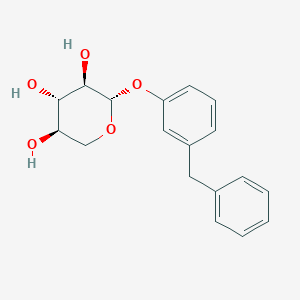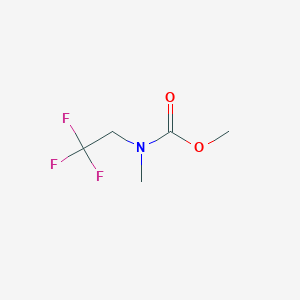
methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate, also known as Metofluthrin, is a synthetic insecticide that is widely used in the control of mosquitoes, flies, and other flying insects. It was first developed by Sumitomo Chemical Company in 2005 and has since been used in various applications, including public health and agriculture.
Mecanismo De Acción
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate works by disrupting the nervous system of insects. It is a potent agonist of the octopamine receptor, which is involved in the regulation of various physiological processes in insects. When insects are exposed to methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate, it binds to the octopamine receptor, leading to overstimulation and eventual paralysis of the insect.
Efectos Bioquímicos Y Fisiológicos
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate has been found to have minimal toxicity to mammals, including humans. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation and toxicity. However, it can cause irritation to the eyes and skin and should be handled with care. In addition, it has been found to have some effects on non-target organisms, including bees and other beneficial insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate has several advantages for lab experiments. It is highly effective in controlling insects, making it suitable for use in insect bioassays. It is also relatively easy to handle and has a long shelf life, making it convenient for use in experiments. However, it has some limitations, including its potential effects on non-target organisms and its limited availability in some regions.
Direcciones Futuras
There are several future directions for the use of methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate. One area of research is the development of new formulations and delivery systems that can improve its effectiveness and reduce its potential effects on non-target organisms. Another area of research is the investigation of its potential use in the control of other pests, including ticks and mites. Finally, there is a need for further studies on its potential effects on human health and the environment to ensure its safe and sustainable use.
Conclusion
methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate is a synthetic insecticide that has shown great promise in the control of mosquitoes, flies, and other flying insects. It has been extensively studied for its insecticidal properties and its potential use in public health and agriculture. Although it has some limitations, it has several advantages for lab experiments and has several future directions for research. As such, it represents an important tool in the fight against insect-borne diseases and pests.
Métodos De Síntesis
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate is synthesized by reacting 2,2,2-trifluoroethylamine with methyl isocyanate. The reaction takes place under controlled conditions, and the resulting product is purified to obtain methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate. This synthesis method is relatively simple and yields a high purity product, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate has been extensively studied for its insecticidal properties and its potential use in public health. It has been found to be highly effective in controlling mosquitoes, including those that are resistant to other insecticides. As a result, it has been used in various applications, including mosquito nets, coils, and sprays. In addition to its use in public health, methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate has also been studied for its potential use in agriculture. It has been found to be effective in controlling various pests, including thrips, aphids, and whiteflies.
Propiedades
Número CAS |
154503-91-0 |
|---|---|
Nombre del producto |
methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate |
Fórmula molecular |
C5H8F3NO2 |
Peso molecular |
171.12 g/mol |
Nombre IUPAC |
methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate |
InChI |
InChI=1S/C5H8F3NO2/c1-9(4(10)11-2)3-5(6,7)8/h3H2,1-2H3 |
Clave InChI |
BLBROMRZRKVBKM-UHFFFAOYSA-N |
SMILES |
CN(CC(F)(F)F)C(=O)OC |
SMILES canónico |
CN(CC(F)(F)F)C(=O)OC |
Sinónimos |
Carbamic acid, methyl(2,2,2-trifluoroethyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



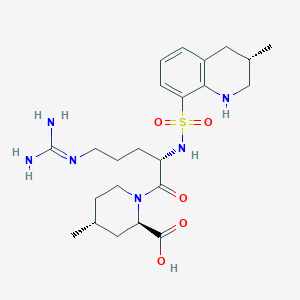
![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
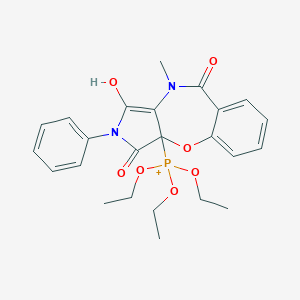
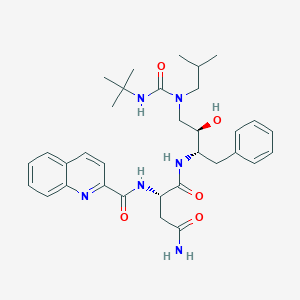
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
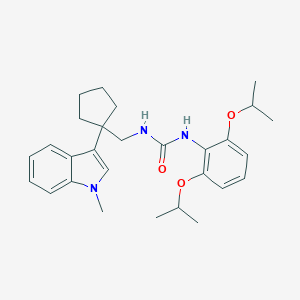
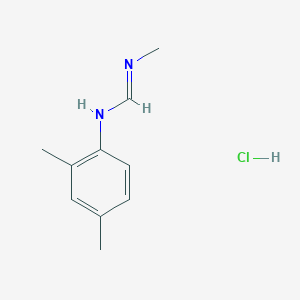
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)
